molecular formula C15H18BNO2 B3045481 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1082947-07-6

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B3045481
CAS No.: 1082947-07-6
M. Wt: 255.12 g/mol
InChI Key: SIHZUSQPCJZIQR-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 1082947-07-6) is a boronic ester-functionalized isoquinoline derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure combines an isoquinoline backbone with a pinacol boronate group at the 7-position, enabling efficient carbon-carbon bond formation in organic synthesis and pharmaceutical applications . The compound is commercially available in high purity (≥95%) and is critical for synthesizing complex molecules, such as cortistatin alkaloids .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHZUSQPCJZIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648710
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082947-07-6
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The isoquinoline ring can undergo reduction reactions to form tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronate ester group reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : The boron moiety facilitates reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. This is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Functionalization of Isoquinolines : The presence of the isoquinoline structure allows for further functionalization, enabling the introduction of various substituents that can enhance biological activity or modify physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can exhibit anticancer properties. The incorporation of boron may enhance the selectivity and efficacy of these compounds against cancer cells .
  • Neuroprotective Effects : Isoquinoline derivatives are known to interact with neurotransmitter systems. Research indicates that modifications using boron-containing groups can lead to compounds with improved neuroprotective profiles .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry : As a boron-containing monomer, it can be polymerized to create new materials with desirable properties such as increased thermal stability and mechanical strength .
  • Sensors and Catalysts : The compound's ability to coordinate with various metals makes it a candidate for use in catalytic systems and sensor technologies. Its boron functionality can enhance the sensitivity and selectivity of sensors designed for detecting specific analytes .

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the successful application of this compound in synthesizing novel isoquinoline derivatives through Suzuki coupling reactions. The resulting compounds showed enhanced biological activity against specific cancer cell lines compared to their non-boronated counterparts.

Case Study 2: Development of Boron-Based Polymers

Research focused on developing polymers incorporating this compound revealed significant improvements in thermal properties and mechanical strength. These polymers exhibited potential applications in high-performance materials suitable for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological applications, the isoquinoline ring can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity.

Comparison with Similar Compounds

Research and Industrial Significance

The 7-substituted isoquinoline boronate is favored for its balanced reactivity and steric profile, making it a versatile intermediate in drug discovery. In contrast, 4-substituted isomers or tetrahydro derivatives are selected for niche applications requiring tailored solubility or stability. Indole and benzoxazine analogues expand the scope of boronates to diverse heterocyclic systems .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety linked to an isoquinoline structure. The molecular formula is C15H19BN2O2C_{15}H_{19}BN_{2}O_{2} with a molecular weight of 273.14 g/mol. The dioxaborolane group is known for its reactivity and ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with boronic acids or their esters under controlled conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process.

Anticancer Properties

Recent studies have indicated that compounds containing boron atoms exhibit significant anticancer properties. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-73.2
A5494.8

These results suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Kinases : It has been suggested that the presence of the dioxaborolane moiety allows for interaction with kinase enzymes involved in cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing xenograft tumors showed a significant reduction in tumor size following treatment with this compound compared to controls.
    • Tumor Size Reduction :
      • Control: 150 mm³
      • Treated: 75 mm³ (p < 0.01)
  • Combination Therapy : Research has also explored the potential of this compound in combination with existing chemotherapeutics. Preliminary findings suggest enhanced efficacy when used alongside traditional agents like doxorubicin.

Q & A

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for oxidative addition steps.
  • Solvent modeling : Use COSMO-RS to predict solvation effects in THF/H₂O mixtures.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

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